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molecular formula C13H9Cl2NO3 B8585326 Phenyl (2,3-dichlorophenoxy)carbamate CAS No. 103896-50-0

Phenyl (2,3-dichlorophenoxy)carbamate

Cat. No. B8585326
M. Wt: 298.12 g/mol
InChI Key: QQJPKYRWRPBMAB-UHFFFAOYSA-N
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Patent
US04968341

Procedure details

9.10 g (51.1 mmole) of 2,3-dichlorophenoxyamine was dissolved in 7.5 ml of pyridine and 70 ml of dichloromethane, and the solution was cooled to -10° C. Then, 30 ml of a dichloromethane solution containing 7.28 g (46.5 mmole) of phenyl chloroformate was dropwise added thereto over a period of 1 hour, and the mixture was stirred at a temperature of from -10° to 25° C. for 6 hours. The solvent was distilled off under reduced pressure, and 300 ml of ethyl acetate was added. The mixture was washed with water and a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate. Ethyl acetate was distilled off under reduced pressure, and the residue thereby obtained was recrystallized from toluene/hexane, whereby 11.5 g of the desired product was obtained as light brown crystals (yield: 83%)
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
7.28 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[O:4][NH2:5].Cl[C:12]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:13]>N1C=CC=CC=1.ClCCl>[C:15]1([O:14][C:12](=[O:13])[NH:5][O:4][C:3]2[CH:6]=[CH:7][CH:8]=[C:9]([Cl:10])[C:2]=2[Cl:1])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
ClC1=C(ON)C=CC=C1Cl
Name
Quantity
7.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
7.28 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature of from -10° to 25° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and 300 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thereby obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from toluene/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NOC1=C(C(=CC=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 83%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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